BOC-TYR-PRO-GLY-PHE-LEU-THR-OH BOC-TYR-PRO-GLY-PHE-LEU-THR-OH
Brand Name: Vulcanchem
CAS No.: 141261-96-3
VCID: VC21136223
InChI: InChI=1S/C40H56N6O11/c1-23(2)19-28(35(51)45-33(24(3)47)38(54)55)43-34(50)29(20-25-11-8-7-9-12-25)42-32(49)22-41-36(52)31-13-10-18-46(31)37(53)30(44-39(56)57-40(4,5)6)21-26-14-16-27(48)17-15-26/h7-9,11-12,14-17,23-24,28-31,33,47-48H,10,13,18-22H2,1-6H3,(H,41,52)(H,42,49)(H,43,50)(H,44,56)(H,45,51)(H,54,55)/t24-,28+,29+,30+,31+,33+/m1/s1
SMILES: CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C
Molecular Formula: C40H56N6O11
Molecular Weight: 796.9 g/mol

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH

CAS No.: 141261-96-3

Cat. No.: VC21136223

Molecular Formula: C40H56N6O11

Molecular Weight: 796.9 g/mol

* For research use only. Not for human or veterinary use.

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH - 141261-96-3

Specification

CAS No. 141261-96-3
Molecular Formula C40H56N6O11
Molecular Weight 796.9 g/mol
IUPAC Name (2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanoic acid
Standard InChI InChI=1S/C40H56N6O11/c1-23(2)19-28(35(51)45-33(24(3)47)38(54)55)43-34(50)29(20-25-11-8-7-9-12-25)42-32(49)22-41-36(52)31-13-10-18-46(31)37(53)30(44-39(56)57-40(4,5)6)21-26-14-16-27(48)17-15-26/h7-9,11-12,14-17,23-24,28-31,33,47-48H,10,13,18-22H2,1-6H3,(H,41,52)(H,42,49)(H,43,50)(H,44,56)(H,45,51)(H,54,55)/t24-,28+,29+,30+,31+,33+/m1/s1
Standard InChI Key HMZMYOYMDHRAIZ-GYKAHYMZSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)O
SMILES CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH is a synthetic hexapeptide with the formal chemical name (1,1-dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-threonine . The compound consists of six amino acid residues (tyrosine, proline, glycine, phenylalanine, leucine, and threonine) linearly arranged with a Boc protecting group at the N-terminus . This protective group prevents unwanted reactions at the terminal amino group while maintaining the compound's stability during various chemical processes.

The compound is registered with CAS number 141261-96-3 and has a molecular formula of C40H56N6O11 . Its structure incorporates multiple peptide bonds (-CONH-) that link the individual amino acids, creating a linear chain with specific three-dimensional characteristics determined by the side chains of each residue. The aromatic rings in tyrosine and phenylalanine contribute to the compound's hydrophobic properties, while the hydroxyl groups in tyrosine and threonine provide sites for hydrogen bonding and potential modification.

Nomenclature and Classification

In abbreviated form, the compound is represented as Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH, which indicates the N-terminal Boc protection and the free carboxylic acid (-OH) at the C-terminus . This hexapeptide belongs to the class of synthetic peptides used primarily in research settings for studying opioid receptor interactions and as potential lead compounds for drug development. The systematic arrangement of amino acids in this sequence confers specific binding capabilities to opioid receptors, particularly the delta subtype.

Physical and Chemical Properties

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH possesses distinct physical and chemical properties that influence its behavior in biological systems and laboratory settings. These properties are essential for understanding its interactions and applications in research.

Physiochemical Properties

The compound exists as a solid at room temperature with specific physical characteristics that have been determined through both experimental measurements and computational predictions. The following table summarizes the key physiochemical properties:

PropertyValueMethod
Molecular Weight796.906 g/molExperimental
Density1.273 g/cm³Predicted
Boiling Point1153.7°C at 760 mmHgPredicted
Flash Point651.5°CPredicted
pKa3.25±0.10Predicted
Exact Mass796.401Calculated
LogP3.03620Predicted
Polar Surface Area (PSA)252.80000Calculated
Storage Temperature-15°CRecommended

These properties indicate that BOC-TYR-PRO-GLY-PHE-LEU-THR-OH is a relatively high molecular weight compound with moderate lipophilicity as indicated by its LogP value . The substantial polar surface area suggests potential challenges for membrane permeability, which is an important consideration for its use in biological systems.

Solubility and Stability

While explicit solubility data is limited in the available research, the compound's structure suggests moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water. The recommended storage temperature of -15°C indicates potential stability concerns at higher temperatures .

Biological Activity and Receptor Interactions

The biological significance of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH lies primarily in its interaction with opioid receptors, particularly its selective antagonism of delta-opioid receptors.

Delta-Opioid Receptor Selectivity

Research indicates that the related derivative BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu), which differs only in having a protected threonine residue, functions as a potent delta-opioid receptor selective antagonist . This compound demonstrates remarkable selectivity, with binding affinities that strongly favor delta-opioid receptors over mu and kappa subtypes. The Ke values (equilibrium dissociation constant) in mouse vas deferens in vitro assays against delta-selective ligands such as [D-Ala2, D-Leu5]-enkephalin, [D-Pen2, D-Pen5]enkephalin, and deltorphin-II were measured at 39.5, 38.7, and 27.3 nM, respectively .

In striking contrast, the compound shows minimal activity at other opioid receptor subtypes, with Ke values against mu-selective [D-Ala2, MePhe4-Gly5-ol]enkephalin (DAMGO) and kappa-selective ethylketocyclazocine in guinea-pig ileum being 368,000 and >200,000 nM, respectively . These values represent more than 9,000-fold selectivity for delta versus mu receptors and more than 5,000-fold selectivity for delta versus kappa receptors, making it one of the most selective delta-opioid antagonists reported.

Receptor Binding Characteristics

Receptor binding studies using rat brain preparations showed Ki values against various labeled delta-ligands in the range of 300-1000 nM, while the Ki against [3H]-DAMGO (a mu-opioid selective ligand) was greater than 30,000 nM . This further confirms the compound's delta-selectivity, though interestingly demonstrates a discrepancy between bioassay and receptor binding data that reflects recognized differences between mouse vas deferens and rat brain delta-receptors.

The pharmacological profile of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH suggests its potential utility as a research tool for studying delta-opioid receptor function and as a scaffold for developing delta-selective therapeutic agents. The high selectivity for delta receptors makes it valuable for differentiating delta-mediated effects from those of other opioid receptor subtypes in complex biological systems.

Structure-Activity Relationships

Understanding the relationship between the structural features of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH and its biological activity provides insights into the molecular basis of its receptor selectivity.

Key Structural Elements

Several structural features appear crucial for the delta-opioid receptor selectivity exhibited by this compound:

  • The N-terminal tyrosine residue (Tyr) is essential for opioid receptor binding, with its phenolic hydroxyl group serving as a key pharmacophore element.

  • The proline residue (Pro) introduces a distinct bend in the peptide backbone, which likely contributes to the specific three-dimensional conformation required for selective receptor binding.

  • The Boc protecting group at the N-terminus prevents the formation of a positively charged amino group, which typically facilitates binding to opioid receptors. Despite this, the compound maintains antagonist activity, suggesting a unique binding mode.

Research on related compounds has shown that modifications to the N-terminal residue significantly impact receptor binding and activity. For example, replacing the Tyr residue with Met (Boc-Met derivative) resulted in a 175-fold loss of delta-receptor affinity in bioassay and unexpectedly produced a delta-agonist effect despite the non-protonated nitrogen . In contrast, substitution with Phe (Boc-Phe derivative) yielded a compound with 10 times higher affinity and no apparent agonist activity .

Conformational Considerations

The sequence of amino acids in BOC-TYR-PRO-GLY-PHE-LEU-THR-OH likely adopts a specific conformation that optimizes its interaction with delta-opioid receptors while minimizing binding to mu and kappa subtypes. The presence of glycine (Gly) provides conformational flexibility, while the bulky side chains of phenylalanine (Phe) and leucine (Leu) may create a hydrophobic surface that interacts with complementary regions of the delta receptor binding pocket.

Synthesis and Preparation Methods

The synthesis of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH typically follows standard peptide synthesis protocols, either using solution-phase methods or solid-phase peptide synthesis (SPPS) techniques.

Coupling Strategies

Peptide coupling typically employs activating agents such as N-hydroxysuccinimide (NHS) and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance, the preparation of BOC-(L)-Phe-OSu (a succinimide-activated derivative of Boc-phenylalanine) involves reacting BOC-(L)-Phe-OH with NHS and EDC . These activated derivatives can then be coupled with the free amino group of another amino acid or peptide to extend the chain.

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